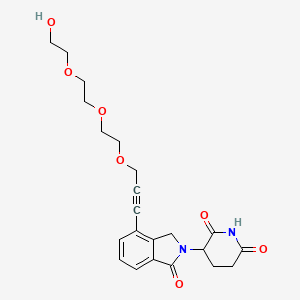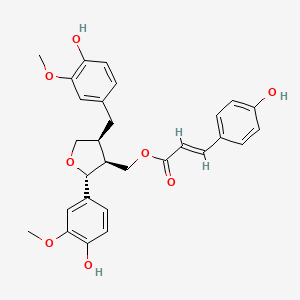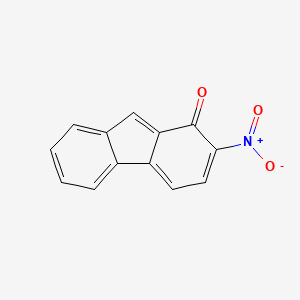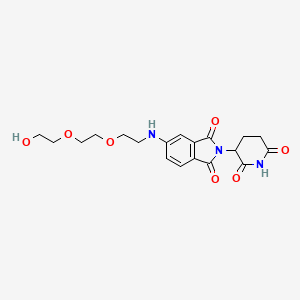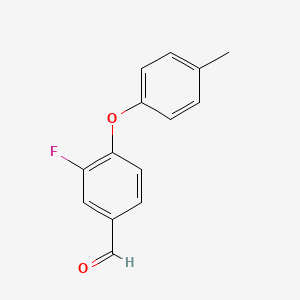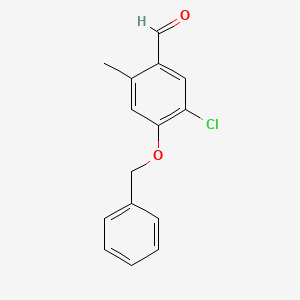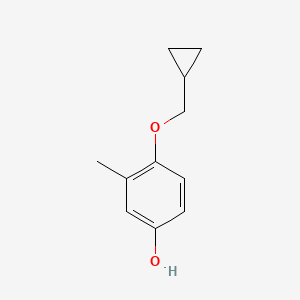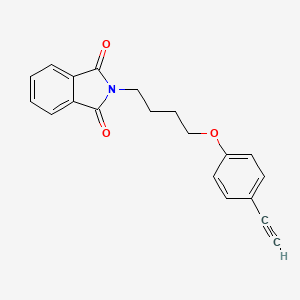
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethynyl group attached to a phenoxybutyl chain, which is linked to the isoindoline-1,3-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene. The reaction mixture is refluxed for 24 hours to ensure complete conversion . The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and simple heating methods are used to synthesize these compounds efficiently . The purification process is designed to be as green as possible, reducing the use of harmful solvents and reagents.
化学反应分析
Types of Reactions
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline derivatives.
Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenoxybutyl derivatives.
科学研究应用
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and epilepsy . The compound may also inhibit the aggregation of β-amyloid protein, suggesting a role in Alzheimer’s disease treatment .
相似化合物的比较
Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with similar biological activities.
N-(4-Bromobutyl)phthalimide: Another isoindoline-1,3-dione derivative with a bromobutyl chain.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound used in treating diseases related to TNF-α activity.
Uniqueness
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and may contribute to its specific therapeutic effects.
属性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-[4-(4-ethynylphenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-15-9-11-16(12-10-15)24-14-6-5-13-21-19(22)17-7-3-4-8-18(17)20(21)23/h1,3-4,7-12H,5-6,13-14H2 |
InChI 键 |
OOMJOOJDHOREBU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


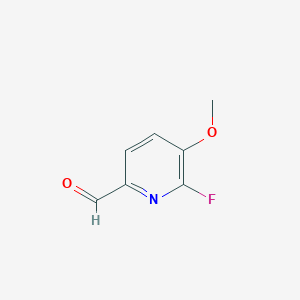
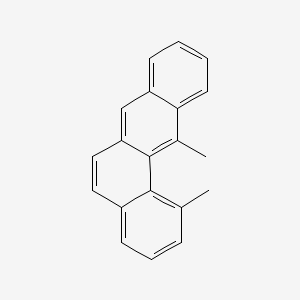

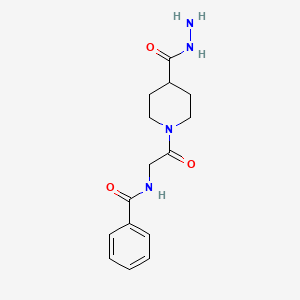
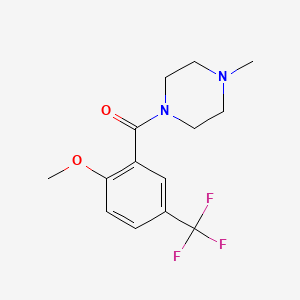
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
